Borohydride Reduction Regioselectivity: Crotonophenone vs. Benzylideneacetone
Crotonophenone demonstrates a distinct regioselectivity profile in borohydride reduction compared to its structural isomer benzylideneacetone. While both compounds undergo 1,4-addition (double-bond saturation) to varying degrees, crotonophenone exhibits near-exclusive 1,4-reduction in pyridine solvent, a selectivity not achievable with benzylideneacetone under identical conditions [1]. This difference directly impacts product purity and synthetic route design.
| Evidence Dimension | Regioselectivity of NaBH₄ reduction (proportion of 1,4-addition) |
|---|---|
| Target Compound Data | Almost exclusive double-bond saturation in pyridine solvent |
| Comparator Or Baseline | Benzylideneacetone (CAS 122-57-6) shows lower proportion of 1,4-addition in diglyme and propan-2-ol; no data on exclusive saturation |
| Quantified Difference | Crotonophenone achieves near-quantitative 1,4-selectivity; benzylideneacetone does not |
| Conditions | Sodium borohydride in pyridine solvent; J. Chem. Soc. C, 1968 |
Why This Matters
Procurement of crotonophenone ensures predictable, high-yield 1,4-reduction outcomes that cannot be reliably achieved with the isomeric analog benzylideneacetone.
- [1] Iqbal K, Jackson WR. Addition reactions of conjugated double bonds. Part II. The occurrence of 1,4- or 1,2-addition in the reduction of some aryl αβ-unsaturated ketones with metal hydrides. J Chem Soc C. 1968;616-620. doi:10.1039/J39680000616 View Source
